molecular formula C6H12BrClFN B2472434 rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride,trans CAS No. 2445750-73-0

rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride,trans

Cat. No.: B2472434
CAS No.: 2445750-73-0
M. Wt: 232.52
InChI Key: JCPYWSNBQZORNJ-KGZKBUQUSA-N
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Description

rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans: is a synthetic compound with a complex structure It is characterized by the presence of bromine and fluorine atoms attached to a pyrrolidine ring, which is further substituted with methyl groups

Preparation Methods

The synthesis of rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpyrrolidine.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, oxidation with potassium permanganate can introduce hydroxyl groups, while reduction with lithium aluminum hydride can remove halogens.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity to enzymes or receptors. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans can be compared with similar compounds such as:

    rac-(3R,4R)-4-fluoro-3-methoxypiperidine: This compound has a similar fluorine substitution but differs in the presence of a methoxy group instead of bromine.

    rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine: This compound features a phenyl group instead of the bromine and fluorine atoms.

    rac-(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid: This compound has a more complex structure with additional functional groups.

The uniqueness of rac-(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidinehydrochloride, trans lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3R,4R)-3-bromo-4-fluoro-3,4-dimethylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrFN.ClH/c1-5(7)3-9-4-6(5,2)8;/h9H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPYWSNBQZORNJ-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1(C)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CNC[C@@]1(C)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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